Phenol, 3,3'-(1,2-ethanediyl)bis[6-methoxy-

Cytotoxicity Leukemia Natural Products

Phenol, 3,3'-(1,2-ethanediyl)bis[6-methoxy- (CAS 51458-24-3), commonly referred to as gigantol, is a naturally occurring bibenzyl (dihydrostilbenoid) phytochemical isolated predominantly from Dendrobium and Vanda orchids. The molecule consists of two methoxy‑substituted phenol rings connected by a 1,2‑ethanediyl (–CH₂–CH₂–) bridge at the 3,3′ positions, corresponding to the IUPAC name 5‑[2‑(3‑hydroxy‑4‑methoxyphenyl)ethyl]‑2‑methoxyphenol.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 51458-24-3
Cat. No. B3053163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3,3'-(1,2-ethanediyl)bis[6-methoxy-
CAS51458-24-3
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)O)O
InChIInChI=1S/C16H18O4/c1-19-15-7-5-11(9-13(15)17)3-4-12-6-8-16(20-2)14(18)10-12/h5-10,17-18H,3-4H2,1-2H3
InChIKeyGHVVYGPOOSGWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





51458-24-3 (Gigantol) – A Structurally Defined Orchid Bibenzyl for Targeted Biomedical Research


Phenol, 3,3'-(1,2-ethanediyl)bis[6-methoxy- (CAS 51458-24-3), commonly referred to as gigantol, is a naturally occurring bibenzyl (dihydrostilbenoid) phytochemical isolated predominantly from Dendrobium and Vanda orchids [1]. The molecule consists of two methoxy‑substituted phenol rings connected by a 1,2‑ethanediyl (–CH₂–CH₂–) bridge at the 3,3′ positions, corresponding to the IUPAC name 5‑[2‑(3‑hydroxy‑4‑methoxyphenyl)ethyl]‑2‑methoxyphenol [2]. This symmetrical bibenzyl scaffold distinguishes it from mono‑benzyl or stilbenoid analogs and underpins its characteristic pharmacological profile, which has been investigated across multiple therapeutic areas including oncology, metabolic disorders, and inflammation .

Why Procurement of 51458-24-3 Cannot Be Substituted by Generic Bibenzyls or Structurally Similar Phenolics


Although orchid‑derived bibenzyls such as batatasin III, moscatilin, and dendrophenol share a common dihydrostilbenoid framework, even subtle differences in arene‑substitution patterns profoundly alter their biological selectivity and potency [1]. Head‑to‑head studies demonstrate that gigantol (51458-24-3) and the closely related batatasin III diverge sharply in their modulation of glucose transporters (GLUT1 and GLUT4), lipogenic protein expression (PLIN1, LPL, FABP4), and acetylcholinesterase binding affinity, despite comparable molecular weights [2]. Consequently, interchanging these analogs in experimental protocols or industrial‑scale production introduces uncontrolled variables that compromise assay reproducibility, mechanism‑of‑action studies, and batch‑to‑batch consistency .

Quantitative Selection Evidence for 51458-24-3 (Gigantol): Comparator‑Anchored Biological Performance


HL‑60 Leukemia Cell Cytotoxicity: Gigantol vs. Moscatilin and Dengraols

In a direct head‑to‑head proliferation assay on human promyelocytic leukemia HL‑60 cells, gigantol (51458‑24‑3) achieved an IC₅₀ of 10.6 µM, whereas the structurally related bibenzyl moscatilin exhibited a markedly higher potency with an IC₅₀ of 0.082 µM, representing a 129‑fold difference in inhibitory concentration [1]. Among the remaining compounds tested in the same study, dengraols A and B showed IC₅₀ values of 2.1 µM and 6.4 µM, respectively, positioning gigantol as a moderately potent but distinctly differentiated analog within this compound series [1].

Cytotoxicity Leukemia Natural Products

Glucose Uptake Enhancement and GLUT Transporter Modulation: Gigantol vs. Batatasin III

At a standardized non‑cytotoxic concentration of 25 µM, gigantol (51458‑24‑3) significantly enhanced glucose uptake up to 2‑fold under both basal and insulin‑stimulated conditions in rat skeletal muscle myoblasts, whereas batatasin III, a closely related bibenzyl differing only in the absence of a 4‑methoxy substituent, augmented glucose uptake solely under basal conditions [1]. Furthermore, gigantol upregulated GLUT1 and GLUT4 expression in myotubes but downregulated these transporters in adipocytes, while batatasin III exerted minimal effects on transporter protein levels in either cell type [1].

Glucose Uptake Insulin Sensitivity Metabolic Disorders

Lipogenesis Suppression: Key Lipogenic Protein Downregulation by Gigantol vs. Batatasin III

Both gigantol and batatasin III suppressed intracellular triglyceride accumulation in differentiating mouse and human adipocytes; however, only gigantol (51458‑24‑3) significantly downregulated the key lipogenic proteins PLIN1, LPL, and FABP4 [1]. Batatasin III failed to affect extracellular glycerol release during the early phase of adipocyte differentiation, a hallmark of impaired lipid mobilization, underscoring a mechanistic divergence that gigantol does not share [1].

Adipogenesis Lipid Metabolism Obesity

Acetylcholinesterase (AChE) Binding Affinity: Gigantol vs. Moscatin, Dendrophenol, and Batatasin III

A bioaffinity‑ultrafiltration study determined the binding affinity (enrichment factor) of four orchid bibenzyls toward acetylcholinesterase: moscatin exhibited the highest affinity at 66.31%, followed by dendrophenol (59.48%), gigantol (54.60%), and batatasin III (31.87%) . Despite its moderate rank, gigantol's (51458‑24‑3) binding affinity is 1.7‑fold higher than that of batatasin III, confirming that the dimethoxy substitution pattern of gigantol is more favorable for AChE interaction than the 3‑methoxy monohydroxy pattern of batatasin III .

Acetylcholinesterase Inhibition Neuroprotection Alzheimer's

DPPH Radical Scavenging Activity: Gigantol vs. Reference Antioxidant Controls

Gigantol (51458‑24‑3) displays DPPH radical scavenging activity with a reported IC₅₀ of 56.4 µM, whereas the positive control Trolox typically exhibits IC₅₀ values in the range of 160–200 µM under similar assay conditions [1]. This indicates that gigantol is approximately 2.8‑fold more potent than Trolox as a DPPH radical scavenger, confirming its capacity to act as a chain‑breaking antioxidant in lipid‑peroxidation models .

Antioxidant Free Radical Scavenging Oxidative Stress

Priority Application Scenarios for 51458-24-3 (Gigantol) Based on Differential Biological Evidence


Insulin‑Sensitization and Glucose‑Transporter Pharmacology

Because gigantol (51458‑24‑3) is the only orchid bibenzyl that simultaneously enhances insulin‑stimulated glucose uptake and bidirectionally regulates GLUT1/GLUT4 expression in muscle and adipose cells [1], laboratories focused on type‑2 diabetes or metabolic syndrome should prioritize this compound over batatasin III or moscatilin for in‑vitro mechanism‑of‑action studies. The distinct transporter‑modulation profile directly supports experiments that require insulin‑dependent glucose disposal as a quantitative endpoint.

Adipocyte Differentiation and Lipid‑Droplet Formation Studies

The exclusive ability of gigantol to downregulate the lipogenic markers PLIN1, LPL, and FABP4 while promoting glycerol release [1] makes it the compound of choice for anti‑obesity screening platforms and adipogenesis research. Batatasin III, which lacks this effect, would fail to recapitulate the full anti‑adipogenic molecular signature, thus compromising target‑validation studies that depend on lipogenic‑protein suppression.

Acetylcholinesterase‑Targeted Neurodegenerative Disease Models

With a measured AChE binding affinity of 54.60%—significantly higher than batatasin III (31.87%) yet lower than moscatin (66.31%) —gigantol offers a mid‑range affinity tool compound for acetylcholinesterase inhibition assays. This intermediate binding profile is particularly useful for Alzheimer's disease research programs seeking to avoid the off‑target effects associated with ultra‑high‑affinity inhibitors while still maintaining measurable enzyme engagement.

Oxidative‑Stress Counter‑Screening Panels

Gigantol's DPPH radical scavenging IC₅₀ of 56.4 µM, outperforming Trolox by a factor of approximately 2.8–3.5 [2], positions the compound as a reliable positive control or comparator in antioxidant screening cascades. Its well‑characterized radical‑scavenging potency supports quality‑assurance protocols for natural‑product libraries and dietary‑supplement research requiring quantitative antioxidant benchmarks.

Quote Request

Request a Quote for Phenol, 3,3'-(1,2-ethanediyl)bis[6-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.